[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
The compound [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic molecule with significant applications in medicinal chemistry. This compound is structurally related to the taxane family, which includes well-known chemotherapeutic agents such as paclitaxel and docetaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate typically involves multiple steps, starting from simpler organic moleculesThe final step involves the esterification of the benzoate group .
Industrial Production Methods
Industrial production of this compound often employs semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III. This approach leverages the complex natural structure and modifies it through chemical reactions to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biological research, the compound is studied for its interactions with cellular components. It serves as a model for understanding the behavior of similar molecules in biological systems .
Medicine
Medically, this compound is investigated for its potential as a chemotherapeutic agent. Its structural similarity to paclitaxel and docetaxel suggests it may have similar anti-cancer properties .
Industry
In the industrial sector, the compound is used in the development of new pharmaceuticals and chemical processes. Its complex structure makes it a valuable target for synthetic chemists .
Mechanism of Action
The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the microtubule network and associated proteins .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxane compound with similar anti-cancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.
Uniqueness
The uniqueness of [(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate lies in its specific functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other taxanes .
Properties
Molecular Formula |
C31H38O11 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C31H38O11/c1-15-19(34)13-31(38)26(41-27(37)18-10-8-7-9-11-18)24-29(6,20(35)12-21-30(24,14-39-21)42-17(3)33)25(36)23(40-16(2)32)22(15)28(31,4)5/h7-11,19-21,23-24,26,34-35,38H,12-14H2,1-6H3/t19-,20-,21+,23+,24-,26-,29+,30-,31?/m0/s1 |
InChI Key |
OVMSOCFBDVBLFW-VMZBTMDNSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)C |
Origin of Product |
United States |
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